1-Isopropylindolin-2-one
Overview
Description
1-Isopropylindolin-2-one is a chemical compound belonging to the indolin-2-one family. Indolin-2-ones are recognized for their significant roles in various natural products and pharmaceutically relevant entities. The structure of this compound consists of an indolin-2-one core with an isopropyl group attached to the nitrogen atom, making it a unique derivative within this class of compounds .
Preparation Methods
The synthesis of 1-Isopropylindolin-2-one can be achieved through several methods:
Classical Synthetic Methods: These include the derivatization of other heterocycles, such as the Wolff–Kishner reduction of isatin and the oxidation of indole.
Friedel–Crafts Cyclizations: This method involves the cyclization of α-haloacetanilides.
Metal-Mediated Activations/Cyclizations: These methods use advanced precursors and catalysts like copper, palladium, ruthenium, and iron to facilitate the cyclization process.
Iodine-Promoted Oxidative Reactions: A metal-free and peroxide-free method that uses iodine to promote the oxidative reaction from 1,2,3,3-tetramethyl-3H-indolium iodides.
Chemical Reactions Analysis
1-Isopropylindolin-2-one undergoes various chemical reactions:
Oxidation: The compound can be oxidized to form different derivatives, often using reagents like molecular iodine.
Reduction: Reduction reactions can convert indolin-2-ones to their corresponding indoles.
Substitution: Electrophilic substitution reactions are common, especially at the nitrogen atom and the carbon atoms in the indolin-2-one ring.
Cyclization: The compound can participate in cyclization reactions to form more complex structures.
Scientific Research Applications
1-Isopropylindolin-2-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Isopropylindolin-2-one involves its interaction with various molecular targets:
DNA Binding: The compound can bind to DNA, causing damage and inhibiting replication.
Enzyme Inhibition: It inhibits enzymes like topoisomerase IV, which is essential for DNA replication.
Reductive Bioactivation: The compound undergoes reductive bioactivation, leading to the formation of reactive species that cause cellular damage.
Comparison with Similar Compounds
1-Isopropylindolin-2-one can be compared with other indolin-2-one derivatives:
Isatin: Isatin is an oxidized form of indolin-2-one and can be reduced to form indolin-2-one derivatives.
Similar compounds include:
- Indole
- Indoline
- Isatin
- 3-Substituted indolin-2-ones
This compound stands out due to its unique isopropyl substitution, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-propan-2-yl-3H-indol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO/c1-8(2)12-10-6-4-3-5-9(10)7-11(12)13/h3-6,8H,7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXGYNKZNIBNJSW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=O)CC2=CC=CC=C21 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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